molecular formula C21H20O6 B150613 Glisoflavone CAS No. 125709-32-2

Glisoflavone

Cat. No. B150613
M. Wt: 368.4 g/mol
InChI Key: PYVPKOSKOWDDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glisoflavone is a natural compound that belongs to the family of flavonoids. It is found in various plants, including Glycyrrhiza glabra, which is commonly known as licorice. Glisoflavone has been the subject of extensive scientific research due to its potential therapeutic properties.

Scientific Research Applications

Metabolic Engineering for Enhanced Riboflavin Production

Metabolic Engineering Strategies in Bacillus subtilis Riboflavin, essential for animal nutrition, is produced industrially by microbial synthesis, which requires significant oxygen, limiting production efficiency. A study by You et al. (2021) employed metabolic engineering in Bacillus subtilis, enhancing riboflavin production by 45.51%. This was achieved by modifying genes related to purine, nitrogen metabolism, and oxygen utilization (You et al., 2021).

Overview of Microbial Riboflavin Production Averianova et al. (2020) reviewed microbial riboflavin production, highlighting the importance of biotechnological advancements. The paper details the use of organisms like Ashbya gossypii, Bacillus subtilis, and Candida spp. in riboflavin production, emphasizing genetic and metabolic engineering techniques for enhanced yield (Averianova et al., 2020).

Applications in Health and Medicine

Amentoflavone in Glioblastoma Treatment Amentoflavone's potential in treating glioblastoma was explored by Yen et al. (2018). The study found that amentoflavone triggers apoptosis and inhibits NF-ĸB-modulated anti-apoptotic signaling in glioblastoma cells, suggesting its efficacy as a therapeutic agent in cancer treatment (Yen et al., 2018).

Amentoflavone's Anti-Inflammatory and Analgesic Effects Research by Ishola et al. (2013) on Cnestis ferruginea Vahl ex DC highlighted amentoflavone's role in reducing neuroinflammatory responses and pain, reinforcing its potential in treating neuroinflammation-related disorders (Ishola et al., 2013).

Amentoflavone's Role in Osteosarcoma Pan et al. (2017) discovered that amentoflavone inhibits metastatic potential in osteosarcoma U2OS cells. This effect was mediated through the suppression of ERK/NF-κB activation, suggesting its potential in treating metastatic cancer (Pan et al., 2017).

Riboflavin in Traumatic Brain Injury Hoane et al. (2005) reported that riboflavin administration post-traumatic brain injury improved behavioral outcomes, reduced edema, and decreased glial fibrillary acidic protein expression, indicating its therapeutic potential in brain injury treatment (Hoane et al., 2005).

Biochemical and Molecular Insights

Riboflavin as a Biomarker in Metabolic Studies A systematic review by Hoey et al. (2009) assessed riboflavin's effectiveness as a biomarker in metabolic studies, particularly focusing on erythrocyte glutathione reductase activation coefficient (EGRac) as an indicator of riboflavin status (Hoey et al., 2009).

Amentoflavone's Antifungal Mechanism Hwang et al. (2012) explored amentoflavone's antifungal mechanism, finding it induces apoptosis in Candida albicans cells via mitochondrial dysfunction, potentially offering a new approach in antifungal therapy (Hwang et al., 2012).

Amentoflavone-Induced Ferroptosis in Glioma Chen et al. (2020) investigated amentoflavone's role in inducing ferroptosis, an autophagy-dependent process, in glioma cells. This research suggests new therapeutic pathways for treating aggressive brain tumors (Chen et al., 2020).

properties

CAS RN

125709-32-2

Product Name

Glisoflavone

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-7-hydroxy-5-methoxychromen-4-one

InChI

InChI=1S/C21H20O6/c1-11(2)4-5-12-6-13(7-16(23)20(12)24)15-10-27-18-9-14(22)8-17(26-3)19(18)21(15)25/h4,6-10,22-24H,5H2,1-3H3

InChI Key

PYVPKOSKOWDDSV-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC)O)O)C

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC)O)O)C

Other CAS RN

125709-32-2

synonyms

glisoflavone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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